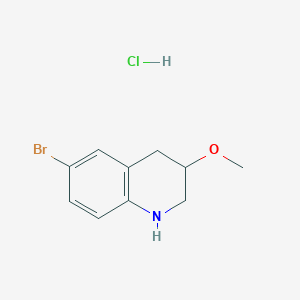
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl and a molecular weight of 278.58 g/mol . This compound is a derivative of tetrahydroquinoline, which is a nitrogen-containing heterocycle. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 3-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved through the reaction of 3-methoxy-1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are quinoline derivatives.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups on the tetrahydroquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Characteristics
| Property | Details |
|---|---|
| CAS No. | 2613385-46-7 |
| Molecular Formula | C10H13BrClNO |
| Molecular Weight | 278.6 g/mol |
| Purity | 95% |
The compound features both bromine and methoxy groups, which enhance its chemical reactivity and biological activity. The bromine atom allows for further functionalization, while the methoxy group increases lipophilicity, facilitating interactions with biological targets .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound was tested using the MTT assay against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes involved in cell proliferation, potentially inhibiting their activity and leading to reduced tumor growth.
- Receptor Interaction : It may also interact with cell surface receptors, modulating signaling pathways that affect cellular responses .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds to highlight its unique properties.
| Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
|---|---|---|
| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | Moderate | Enzyme inhibition |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | High | Tubulin polymerization inhibition |
| This compound | Very High | Enzyme and receptor modulation |
Study on Anticancer Activity
A study published in Nature evaluated the cytotoxicity of various quinoline derivatives. Among them, this compound showed superior activity against resistant cancer cell lines compared to traditional chemotherapeutics like paclitaxel. The GI50 values for this compound ranged from 1.5 to 1.7 nM against multiple human tumor cell lines .
Research on Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains through similar mechanisms of enzyme inhibition and receptor interaction .
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9;/h2-4,9,12H,5-6H2,1H3;1H |
InChI Key |
ASZWBOANVVXOKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=C(C=CC(=C2)Br)NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















